Matairesinoside Matairesinoside Matairesinoside is a lignan that is (-)-matairesinol in which one of the phenolic hydroxy groups has been replaced by a beta-D-glucosyl residue. It has a role as a plant metabolite. It is a gamma-lactone, a lignan, a beta-D-glucoside, a monosaccharide derivative and a member of guaiacols. It is functionally related to a (-)-matairesinol.
Matairesinoside is a natural product found in Symplocos setchuensis, Saussurea parviflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 23202-85-9
VCID: VC21336602
InChI: InChI=1S/C26H32O11/c1-33-19-9-13(3-5-17(19)28)7-15-12-35-25(32)16(15)8-14-4-6-18(20(10-14)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1
SMILES:
Molecular Formula: C26H32O11
Molecular Weight: 520.5 g/mol

Matairesinoside

CAS No.: 23202-85-9

Cat. No.: VC21336602

Molecular Formula: C26H32O11

Molecular Weight: 520.5 g/mol

* For research use only. Not for human or veterinary use.

Matairesinoside - 23202-85-9

CAS No. 23202-85-9
Molecular Formula C26H32O11
Molecular Weight 520.5 g/mol
IUPAC Name (3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Standard InChI InChI=1S/C26H32O11/c1-33-19-9-13(3-5-17(19)28)7-15-12-35-25(32)16(15)8-14-4-6-18(20(10-14)34-2)36-26-24(31)23(30)22(29)21(11-27)37-26/h3-6,9-10,15-16,21-24,26-31H,7-8,11-12H2,1-2H3/t15-,16+,21+,22+,23-,24+,26+/m0/s1
Standard InChI Key AAGCATAPYOEULE-LHHMAMHXSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O
Canonical SMILES COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O

Chemical Structure and Properties

Chemical Identity

Matairesinoside (CAS Number: 23202-85-9) is a lignan that derives from (-)-matairesinol, where one of the phenolic hydroxy groups has been replaced by a beta-D-glucosyl residue . Its systematic IUPAC name is (3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one . The compound is classified as a dibenzylbutyrolactone-type lignan, specifically a glycoside derivative of matairesinol .

Physical and Chemical Properties

Matairesinoside possesses distinct physical and chemical properties that contribute to its biological activities and analytical characteristics. The compound has a molecular formula of C26H32O11 and a molecular weight of 520.5 g/mol . Additional physicochemical properties that characterize this lignan glycoside are presented in Table 1.

Table 1: Physicochemical Properties of Matairesinoside

PropertyValueSource
Molecular FormulaC26H32O11
Molecular Weight520.5 g/mol
Exact Mass520.19400
PSA (Polar Surface Area)164.37000
LogP0.16250
Physical StateSolid

The relatively low LogP value of 0.16250 indicates moderate hydrophilicity, which affects its solubility characteristics and pharmacokinetic profile . The polar surface area of 164.37 suggests potential limitations in membrane permeability, which has implications for its bioavailability and drug delivery strategies .

Structural Features

Matairesinoside belongs to multiple chemical classifications, functioning as a gamma-lactone, a lignan, a beta-D-glucoside, a monosaccharide derivative, and a member of guaiacols . The molecule contains a dibenzylbutyrolactone core structure with a beta-D-glucosyl residue attached to one of the aromatic rings, replacing a phenolic hydroxy group of the parent compound matairesinol .

The compound's stereochemistry is defined by the (3R,4R) configuration in the butyrolactone ring and the standard beta-D-configuration of the attached glucose moiety . These structural features are essential for its biological activities, particularly its ability to interact with specific protein targets such as the TMEM16A ion channel .

Natural Sources and Occurrence

Plant Species Containing Matairesinoside

Matairesinoside has been isolated from various plant species, primarily belonging to certain families known for their lignan content. The compound has been reported in Symplocos setchuensis and Saussurea parviflora, among other organisms . Additionally, related lignans including matairesinoside have been analyzed in extracts from Arctium, Centaurea, and Forsythia plants .

Forsythia species are particularly noteworthy sources of lignans including matairesinoside and its related compound matairesinol. Forsythia viridissima leaf extract contains significant amounts of matairesinol, which is structurally related to matairesinoside . The distribution and concentration of matairesinoside vary significantly across plant species and tissues, with reported total lignan contents ranging from 0.42 to 87.9 mg/g in various Arctium, Centaurea, and Forsythia plant extracts .

Biosynthesis and Metabolism

Matairesinoside, as a lignan glycoside, is biosynthesized through the phenylpropanoid pathway in plants. The core matairesinol structure is formed through the dimerization of coniferyl alcohol units, followed by various oxidation and reduction steps. The glycosylation of matairesinol to form matairesinoside involves specific glycosyltransferases that attach a beta-D-glucosyl residue to one of the phenolic hydroxy groups .

In terms of stability and metabolism, dibenzylbutyrolactone-type lignans like matairesinoside have been demonstrated to remain stable under acidic hydrolysis conditions, unlike diphenylperhydrofurotetrahydrofurane-type lignans, which tend to decompose under similar conditions . This stability characteristic has important implications for both analytical approaches and potential pharmaceutical applications.

Pharmacological Activities

Anticancer Properties

Recent research has identified matairesinoside as a promising anticancer agent, particularly against lung cancer. A groundbreaking study published in 2024 demonstrated that matairesinoside (MTS) significantly inhibits the growth, migration, and invasion of lung cancer cells while inducing apoptosis . These effects were observed to be dose-dependent and specific to cancer cells, suggesting a potential therapeutic window for clinical applications.

The anticancer activity of matairesinoside involves multiple cellular mechanisms, with TMEM16A inhibition playing a central role in its efficacy against lung cancer cells. TMEM16A is increasingly recognized as a novel and promising target for lung cancer therapy, as its overexpression is associated with cancer progression and poor prognosis .

TMEM16A Ion Channel Inhibition

Matairesinoside has been identified as a potent inhibitor of the TMEM16A ion channel, a calcium-activated chloride channel that plays crucial roles in various physiological and pathological processes . This inhibitory activity represents one of the most significant and well-characterized pharmacological properties of matairesinoside.

Molecular simulation studies combined with site-directed mutagenesis experiments have confirmed the key binding sites involved in the interaction between matairesinoside and TMEM16A . This molecular interaction leads to functional inhibition of the channel, disrupting calcium-activated chloride currents and subsequent downstream signaling pathways that promote cancer cell survival, proliferation, and metastasis.

Gene knockdown and overexpression studies have further validated TMEM16A as the primary target for matairesinoside in regulating lung cancer cell growth . Western blot analysis has elucidated the signaling transduction network involved in matairesinoside-mediated regulation of lung cancer, revealing effects on multiple pathways related to cell proliferation, apoptosis, and motility .

Antioxidant Activity

The structural features that contribute to matairesinoside's antioxidant activity include the phenolic hydroxyl groups and the methoxy substituents on the aromatic rings, which can donate hydrogen atoms to neutralize free radicals .

Antiviral Activity

Research has indicated that matairesinoside shows virus-cell fusion inhibitory activity . This property suggests that the compound may interfere with the process by which viruses enter host cells, a critical step in viral infection. By inhibiting virus-cell fusion, matairesinoside could potentially prevent viral replication and spread.

This antiviral activity broadens the potential therapeutic applications of matairesinoside beyond cancer treatment, suggesting possibilities for developing antiviral agents based on this natural compound or its derivatives.

Molecular Mechanisms of Action

Binding Sites and Molecular Interactions

The molecular mechanisms underlying matairesinoside's pharmacological activities, particularly its TMEM16A inhibition, have been investigated using advanced techniques. Molecular simulation studies combined with site-directed mutagenesis experiments have confirmed the key binding sites involved in the interaction between matairesinoside and TMEM16A .

These studies have revealed specific amino acid residues critical for the binding of matairesinoside to TMEM16A, providing insights into the structural basis of its inhibitory effect . This structural information could facilitate the design of new derivatives with enhanced potency or selectivity.

The molecular interactions between matairesinoside and its targets likely involve hydrogen bonding, π-π interactions, and hydrophobic interactions, given the compound's chemical structure featuring aromatic rings, hydroxyl groups, methoxy groups, and a glucose moiety .

Cellular Signaling Pathways

Western blot analysis has elucidated the signaling transduction network involved in matairesinoside-mediated regulation of lung cancer cells . The inhibition of TMEM16A by matairesinoside affects multiple downstream signaling pathways related to cell proliferation, apoptosis, and motility.

These pathways likely include calcium-dependent signaling cascades, as TMEM16A functions as a calcium-activated chloride channel . Disruption of calcium homeostasis can impact numerous cellular processes, including cell cycle regulation, apoptotic pathways, and cytoskeletal dynamics controlling cell migration and invasion.

Gene knockdown and overexpression studies have further validated TMEM16A as the primary target for matairesinoside in regulating lung cancer cell growth, confirming the specificity of its mechanism of action .

Analytical Methods for Detection

Chromatographic Techniques

Various analytical methods have been developed for the detection and quantification of matairesinoside in plant extracts and biological samples. Gas chromatography-mass spectrometry (GC-MS) analysis of trimethylsilyl (TMS) derivatives has been successfully applied to detect and quantify matairesinoside along with other lignans .

High-performance liquid chromatography (HPLC) coupled with mass spectrometry, particularly in the positive electron ionization mode (HPLC-ESPI-MS), has also proven effective for analyzing matairesinoside in plant extracts . These chromatographic techniques allow for the separation and identification of matairesinoside from complex mixtures containing other lignans and plant compounds.

The reproducibilities in the quantitation of lignans, including matairesinoside, in plant matrices vary between 0.9% and 11% relative standard deviation (RSD), indicating reasonable analytical precision .

Mass Spectrometry Analysis

Mass spectrometry has been pivotal in the structural characterization and quantification of matairesinoside. The mass fragmentation patterns of the trimethylsilyl (TMS) derivatives of matairesinoside and other lignans have been studied in detail, providing valuable information for their identification and structural elucidation .

Quantification of the selective fragment ions of the TMS derivatives by GC-MS has provided acceptable reproducibilities, with relative standard deviation percentages (RSD%) varying between 1.20% and 6.6%, making these methods suitable for quantitation purposes .

For characterization of the behavior of various types of lignans, including matairesinoside, analyses have been performed with untreated and trifluoroacetic acid-hydrolyzed plant extracts in parallel, using both GC-MS and HPLC-ESPI-MS . This approach allows for comprehensive analysis of both free lignans and lignan glycosides in plant samples.

Therapeutic Applications and Delivery Systems

Anticancer Therapeutics

The identification of matairesinoside as a potent inhibitor of TMEM16A with significant anticancer effects positions it as a promising candidate for anti-lung cancer therapy . Preclinical studies have demonstrated its ability to inhibit cancer cell growth, migration, and invasion while inducing apoptosis, suggesting potential efficacy against multiple aspects of cancer progression .

The well-defined pharmacological mechanisms of matairesinoside, particularly its specific targeting of TMEM16A, provide a solid foundation for its development as an anticancer agent with a clear molecular target . This targeted approach may offer advantages over more broadly cytotoxic therapies in terms of efficacy and side effect profiles.

Hydrogel-Based Delivery Systems

A significant advancement in the therapeutic application of matairesinoside involves the development of a biodegradable self-healing functional hydrogel for its delivery . This innovative drug delivery system aims to enhance therapeutic efficacy while minimizing side effects in vivo.

Animal experiments have demonstrated that the hydrogel/matairesinoside formulation exhibits satisfactory inhibitory effects on lung cancer while mitigating the side effects associated with direct matairesinoside injection . This approach illustrates the potential of combining matairesinoside with advanced drug delivery technologies to optimize its therapeutic profile.

The hydrogel delivery system likely provides several advantages, including sustained release of matairesinoside, protection from degradation, improved bioavailability, and potentially enhanced tumor targeting . These features address common challenges in cancer drug delivery and may significantly improve the clinical potential of matairesinoside.

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